Methyl 7-hydroxyheptanoate
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Overview
Description
Methyl 7-hydroxyheptanoate is an organic compound that is the methyl ester derivative of 7-hydroxyheptanoic acid. It is a colorless to pale yellow liquid with a characteristic fruity odor. This compound is known for its volatility at room temperature and its solubility in many organic solvents, though it is insoluble in water .
Mechanism of Action
Target of Action
Methyl 7-hydroxyheptanoate primarily targets the NF-κB and STAT3 pathways . It activates the transcription of target genes in the transcriptome analysis of Chaetoceros muelleri . It also inhibits the activity of carboxylic ester hydrolase (CES) , which is involved in the metabolism and elimination of many drugs .
Mode of Action
This compound regulates the expression of pro-inflammatory cytokines through activation of NF-κB , which causes an increase in expression of pro-inflammatory cytokines such as TNFα and IL1β . It also activates STAT3 in a dose-dependent manner, leading to increased production of pro-inflammatory cytokines such as IL6 , IL8 , and IL10 .
Biochemical Pathways
The compound affects the NF-κB and STAT3 pathways, leading to the increased expression of pro-inflammatory cytokines . It also inhibits the activity of CES , affecting the metabolism and elimination of many drugs .
Pharmacokinetics
This compound has high gastrointestinal absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -6.25 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 1.97 .
Result of Action
The activation of NF-κB and STAT3 by this compound leads to increased expression of pro-inflammatory cytokines . This can have various effects on the cellular level, depending on the context. The inhibition of CES can affect the metabolism and elimination of many drugs .
Biochemical Analysis
Biochemical Properties
Methyl 7-hydroxyheptanoate has been shown to regulate the expression of pro-inflammatory cytokines through activation of NF-κB, which causes an increase in expression of pro-inflammatory cytokines such as TNFα and IL1β . It also activates STAT3 in a dose-dependent manner . This activation leads to increased production of pro-inflammatory cytokines such as IL6, IL8, and IL10 .
Cellular Effects
In cellular processes, this compound has been shown to have significant effects. It can inhibit the activity of carboxylic ester hydrolase (CES), which is involved in the metabolism and elimination of many drugs . This suggests that this compound may have a broad impact on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it can inhibit the activity of carboxylic ester hydrolase (CES), which is involved in the metabolism and elimination of many drugs . This suggests that this compound may interact with this enzyme, potentially inhibiting its activity and leading to changes in gene expression.
Preparation Methods
Methyl 7-hydroxyheptanoate can be synthesized through the esterification of 7-hydroxyheptanoic acid with methanol under acidic conditions. This reaction typically requires a catalyst and is conducted at an appropriate temperature and pressure to ensure optimal yield . Industrial production methods often involve the use of sulfuric acid as a catalyst and may include additional purification steps to achieve the desired product quality .
Chemical Reactions Analysis
Methyl 7-hydroxyheptanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 7-oxoheptanoic acid.
Reduction: Reduction reactions can convert it to 7-hydroxyheptanol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7-hydroxyheptanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Industry: Its unique fruity odor makes it a valuable component in the formulation of perfumes and fragrances.
Comparison with Similar Compounds
Methyl 7-hydroxyheptanoate can be compared to other similar compounds such as:
- Methyl 6-hydroxyhexanoate
- Methyl 8-hydroxyoctanoate
- Methyl 9-hydroxynonanoate These compounds share similar structural features but differ in the length of their carbon chains and the position of the hydroxyl group. This compound is unique due to its specific chain length and hydroxyl position, which contribute to its distinct chemical properties and applications .
Properties
IUPAC Name |
methyl 7-hydroxyheptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-11-8(10)6-4-2-3-5-7-9/h9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFRVJHOJAMSEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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